![molecular formula C7H4BrNO2 B1377935 3-Bromo-7H-furo[3,4-b]pyridin-5-one CAS No. 1303968-43-5](/img/structure/B1377935.png)
3-Bromo-7H-furo[3,4-b]pyridin-5-one
Overview
Description
“3-Bromo-7H-furo[3,4-b]pyridin-5-one” is a chemical compound with the molecular formula C7H4BrNO2 . It has a molecular weight of 214.02 . The compound is a white solid .
Molecular Structure Analysis
The InChI code for “3-Bromo-7H-furo[3,4-b]pyridin-5-one” is 1S/C7H4BrNO2/c8-4-1-5-6(9-2-4)3-11-7(5)10/h1-2H,3H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The boiling point of “3-Bromo-7H-furo[3,4-b]pyridin-5-one” is predicted to be 406.1±45.0 °C . The compound has a predicted density of 1.853±0.06 g/cm3 .Scientific Research Applications
Medicinal Chemistry: BET Inhibitors
3-Bromo-7H-furo[3,4-b]pyridin-5-one: is utilized in the synthesis of domain-selective BET (Bromodomain and Extra Terminal domain) inhibitors . These inhibitors are significant in cancer pharmacology, particularly in targeting gene expression regulation. The compound’s bromine atom plays a crucial role in the selectivity towards the BD2 domain, offering a therapeutic strategy to separate efficacy from toxicity in cancer treatments .
Material Science: Organic Electronic Materials
In material science, this compound serves as a building block for organic electronic materials. Its fused ring system can contribute to the pi-conjugation in organic semiconductors, which are essential for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Environmental Science: Pollutant Degradation
The reactivity of 3-Bromo-7H-furo[3,4-b]pyridin-5-one towards various organic and inorganic substrates makes it a candidate for studying pollutant degradation pathways. Researchers can use it to model the breakdown of environmental contaminants, aiding in the understanding of environmental remediation processes .
Analytical Chemistry: Chromatographic Standards
This compound can be used as a chromatographic standard due to its distinct spectral properties. It helps in the calibration of analytical instruments like HPLC and GC-MS, which are pivotal in the quantitative and qualitative analysis of complex mixtures .
Pharmacology: Prodrug Design
In pharmacology, 3-Bromo-7H-furo[3,4-b]pyridin-5-one is explored for prodrug design. Its structure allows for the attachment of pharmacophores or drug molecules, which can be activated in vivo to exert therapeutic effects .
Biochemistry: Enzyme Inhibition Studies
The brominated heterocycle of 3-Bromo-7H-furo[3,4-b]pyridin-5-one is of interest in biochemistry for enzyme inhibition studies. It can act as an analog to naturally occurring substrates, helping to elucidate the binding sites and mechanisms of enzymes involved in disease states .
properties
IUPAC Name |
3-bromo-7H-furo[3,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-4-1-5-6(9-2-4)3-11-7(5)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPDGXSXHXWJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)Br)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7H-furo[3,4-b]pyridin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1377853.png)
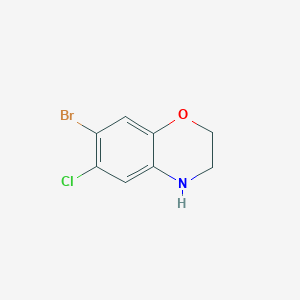
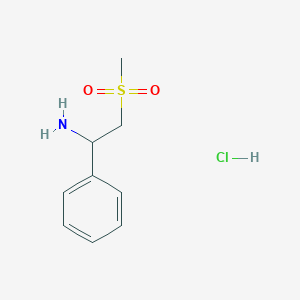

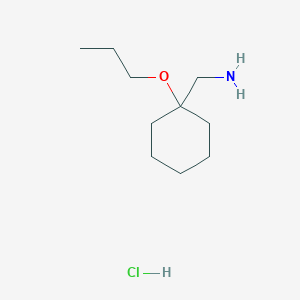
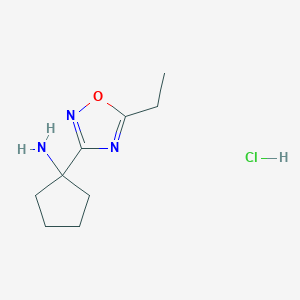
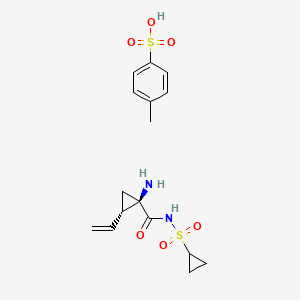
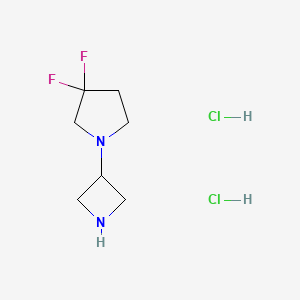
![4-Bromo-3-methyl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1377863.png)
![2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid](/img/structure/B1377864.png)
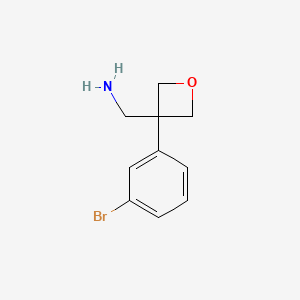
![5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1377869.png)
